molecular formula C16H21NO4 B132358 1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid CAS No. 143979-44-6

1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid

Cat. No.: B132358
CAS No.: 143979-44-6
M. Wt: 291.34 g/mol
InChI Key: LNVFMMJOXRYVKX-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid (CAS: 123724-21-0) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a phenyl substituent at the 3-position, and a carboxylic acid moiety at the 2-position. Its molecular formula is C₁₆H₂₁NO₄, with a molecular weight of 291.34 g/mol . The Boc group enhances solubility in organic solvents and protects the amine during synthetic processes, while the phenyl group introduces steric bulk and influences lipophilicity. This compound is widely used as an intermediate in pharmaceutical synthesis, particularly for chiral molecules requiring stereochemical precision. Storage recommendations include refrigeration (2–8°C) under dry conditions to prevent decomposition .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-9-12(13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVFMMJOXRYVKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405725
Record name 1-(tert-Butoxycarbonyl)-3-phenylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143979-44-6
Record name 1-(1,1-Dimethylethyl) 3-phenyl-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143979-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(tert-Butoxycarbonyl)-3-phenylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid typically involves the protection of the amine group of 3-phenylpyrrolidine-2-carboxylic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the process compared to traditional batch methods .

Scientific Research Applications

Anticancer Research

1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid has shown promise in anticancer research. Its derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For instance, studies indicate that modifications to the pyrrolidine structure can enhance cytotoxicity against various cancer cell lines, making it a candidate for developing novel anticancer agents .

Neuroprotective Agents

Research has indicated that compounds similar to this compound exhibit neuroprotective properties. These compounds may help in the treatment of neurodegenerative diseases by preventing neuronal apoptosis and promoting neuronal survival under stress conditions .

Opioid Receptor Modulation

The compound's structure allows it to interact with opioid receptors, making it a subject of interest for developing analgesics with reduced side effects compared to traditional opioids. Preliminary studies suggest that derivatives may act as selective modulators of opioid receptors, potentially leading to safer pain management therapies .

Building Block for Synthesis

This compound serves as an important building block in synthetic organic chemistry. Its Boc group can be easily removed under mild acidic conditions, allowing for further functionalization of the pyrrolidine ring. This property is particularly useful in the synthesis of more complex molecules required in pharmaceutical development .

Chiral Auxiliary

The chirality of this compound makes it an excellent chiral auxiliary in asymmetric synthesis. It can facilitate the formation of enantiomerically enriched products, which are crucial in the development of chiral drugs . This application is especially relevant in the synthesis of amino acids and other biologically active compounds.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that specific derivatives of this compound exhibited significant antiproliferative activity against breast cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity and reducing toxicity .

Case Study 2: Neuroprotection

Research conducted at a leading university explored the neuroprotective effects of related compounds on models of Alzheimer's disease. The findings indicated that these compounds could reduce amyloid-beta toxicity and improve cognitive function in animal models, suggesting potential therapeutic applications .

Case Study 3: Opioid Receptor Interaction

A pharmacological study investigated the interaction of this compound with opioid receptors, revealing its potential as a selective modulator. The results indicated that it could provide analgesic effects without the typical side effects associated with conventional opioids, paving the way for new pain management strategies .

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. The deprotection mechanism involves protonation of the carbonyl oxygen, cleavage of the tert-butyl group, and decarboxylation to release the free amine .

Comparison with Similar Compounds

Structural Analogs with Pyrrolidine/Pyrrolidone Cores

Compound Name Key Structural Features Molecular Weight (g/mol) Applications/Reactivity Synthesis Methods References
1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid Pyrrolidine, Boc, phenyl, carboxylic acid 291.34 Chiral intermediate, amide coupling EDCI/DMAP-mediated coupling
1-tert-Butoxycarbonyl-3-pyrrolidone Pyrrolidone (cyclic ketone), Boc 185.22 Precursor for heterocyclic modifications Boc-protection of pyrrolidone
(2R,4R)-3-(tert-Butoxycarbonyl)-2-methyl-1H-pyrrolo[3,4-b]pyridine-4-carboxylic acid Fused pyrrolopyridine, Boc, carboxylic acid N/A Potential kinase inhibitors, crystallography studies Multi-step heterocyclic synthesis

Key Differences :

  • The carboxylic acid in the target compound enables direct participation in amide bond formation (e.g., coupling with amines via EDCI/DMAP) , whereas 3-pyrrolidone () lacks this reactivity due to its ketone group, limiting its utility to nucleophilic additions or reductions.

Stereoisomeric Variants

Compound Name Configuration Molecular Weight (g/mol) Key Properties References
(2S,3R)-1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid 2S,3R 291.34 Predominant enantiomer in synthesis
(2S,3S)-1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid 2S,3S 291.34 Altered stereochemistry impacts biological activity
rel-(2R,3R)-1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid Racemic mixture 291.34 Used in racemic crystallography studies

Key Insights :

  • Stereochemistry critically influences biological activity and crystallographic behavior . For example, the (2S,3R) configuration may optimize binding to target proteins, while the (2S,3S) isomer could exhibit reduced efficacy .
  • Racemic mixtures (e.g., rel-(2R,3R)) are valuable for studying enantioselective crystallization but require resolution for pharmaceutical use .

Boc-Protected Piperidine Derivatives

Compound Name Core Structure Substituents Applications References
1-(Tert-butoxycarbonyl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid Piperidine 2-fluorobenzyl, Boc, carboxylic acid CNS drug intermediates
Tert-butyl (3S)-3-(1H-pyrazol-5-yl)azepane-1-carboxylate Azepane Pyrazole, Boc Kinase inhibitor precursors

Key Comparisons :

  • Piperidine derivatives (6-membered rings) exhibit greater conformational flexibility than pyrrolidines (5-membered), influencing pharmacokinetic properties like metabolic stability .
  • The 2-fluorobenzyl group in the piperidine analog enhances blood-brain barrier penetration, making it suitable for neuroactive compounds .

Reactivity Trends :

  • The carboxylic acid in the target compound facilitates salt formation (improving crystallinity) and amide bond formation, whereas pyrrolidones undergo nucleophilic additions at the ketone.

Biological Activity

1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid, often referred to by its IUPAC name (2S,3R)-1-(tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid, is a compound with the molecular formula C16H21NO4 and a molecular weight of approximately 291.35 g/mol. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC16H21NO4
Molecular Weight291.35 g/mol
CAS Number123724-21-0
Purity97%
StructureStructure

The compound features a pyrrolidine ring, which is known for its diverse biological activities, including potential anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, research involving novel 5-oxopyrrolidine derivatives demonstrated structure-dependent anticancer activity against A549 human lung adenocarcinoma cells. The study reported that certain modifications to the phenyl ring influenced the efficacy of these compounds significantly. For example:

  • 4-Chlorophenyl and 4-Bromophenyl Substitutions : These substitutions enhanced anticancer activity, reducing A549 cell viability to 64% and 61%, respectively.
  • 4-Dimethylamino Phenyl Substitution : This modification exhibited the most potent anticancer activity among tested derivatives, significantly outperforming others in the study (p < 0.05) .

Antimicrobial Activity

The antimicrobial properties of pyrrolidine derivatives have also been explored. In a study screening various compounds against multidrug-resistant pathogens, it was found that certain derivatives displayed promising activity against strains such as Klebsiella pneumoniae and Staphylococcus aureus. The structure-activity relationship indicated that specific functional groups could enhance antimicrobial efficacy .

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the anticancer properties of novel pyrrolidine derivatives.
    • Method : A549 cells were treated with various compounds at a concentration of 100 µM for 24 hours.
    • Results : Compounds with specific substitutions showed significant reductions in cell viability compared to controls, indicating potential for further development as anticancer agents .
  • Antimicrobial Screening :
    • Objective : To assess the efficacy of pyrrolidine derivatives against resistant bacterial strains.
    • Method : Compounds were tested against clinically significant pathogens.
    • Results : Certain derivatives demonstrated effective inhibition of bacterial growth, suggesting their potential use in treating infections caused by resistant strains .

Q & A

Q. What are the optimal synthetic routes for 1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid, considering multi-step reaction efficiency and yield?

Methodological Answer: A validated two-step synthesis involves:

Coupling Reaction : Use palladium diacetate and tert-butyl XPhos with caesium carbonate in tert-butyl alcohol (40–100°C, inert atmosphere, 5.5 hours) to introduce the Boc group .

Deprotection/Hydrolysis : Treat with hydrochloric acid in water (93–96°C, 17 hours) to yield the carboxylic acid.
Key Optimization Metrics :

  • Yield improvements (up to 85%) require strict temperature control during coupling.
  • Catalytic systems (e.g., Pd(OAc)₂) reduce side reactions like racemization .

Q. How should researchers characterize the compound’s purity and stereochemistry?

Methodological Answer :

  • Chiral HPLC : Resolves enantiomers using a CHIRALPAK® column (e.g., 95:5 hexane:isopropanol mobile phase).
  • NMR Analysis : Key signals include tert-butyl protons (δ 1.4 ppm, singlet) and pyrrolidine backbone protons (δ 3.0–3.5 ppm) .
  • X-ray Crystallography : Confirms absolute configuration (e.g., (2S,3R) vs. (2R,3S)) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation (H335: respiratory irritation) .
  • Storage : Keep at 2–8°C under nitrogen to prevent Boc-group hydrolysis.
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before disposal .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 3-phenyl vs. 4-phenyl substitution) impact conformational stability?

Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Compare energy barriers for pyrrolidine ring puckering. For example, 3-phenyl substitution stabilizes the trans-conformation (ΔG = 2.1 kcal/mol) due to steric hindrance .
  • Circular Dichroism (CD) : Monitors conformational shifts in peptide backbones when integrated into β-turn motifs .

Q. What mechanistic insights explain competing side reactions during Boc protection/deprotection?

Methodological Answer :

  • Acid-Catalyzed Racemization : Occurs via carbocation intermediates during Boc cleavage (HCl, >90°C). Mitigate by using milder acids (e.g., TFA at 0°C) .
  • Byproduct Formation : Tert-butyl ethers form if residual alcohol is present during coupling. Pre-dry solvents (MgSO₄) to suppress this .

Q. How does the tert-butoxycarbonyl group influence stability under physiological conditions?

Methodological Answer :

  • In Vitro Stability Assays : Incubate the compound in PBS (pH 7.4, 37°C). LC-MS analysis shows Boc cleavage begins at 24 hours (t₁/₂ = 18 hours) .
  • Comparative Studies : Replace Boc with Fmoc; observe faster degradation (t₁/₂ = 6 hours) due to base sensitivity, highlighting Boc’s superior in vivo stability .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid
Reactant of Route 2
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1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid

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